3-[3-(4-tert-butylphenoxy)propyl]-4(3H)-quinazolinone
Overview
Description
3-[3-(4-tert-butylphenoxy)propyl]-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C21H24N2O2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.183778013 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Properties and Metal-Chelating Abilities
Quinazolinones have been synthesized and evaluated for their antioxidant properties using multiple methods such as DPPH, ABTS, and TEACCUPRAC assays. These studies have elucidated structure-antioxidant activity relationships within quinazolinone derivatives. Notably, compounds with hydroxyl groups and methoxy substituents or additional ethylene linkers between the quinazolinone ring and phenolic substituent exhibited increased antioxidant activity. Some derivatives also demonstrated metal-chelating properties, highlighting their potential in mitigating oxidative stress-related conditions and chelating metal ions in biological systems (Mravljak et al., 2021).
Broad Applications in Medicinal Chemistry
Quinazolinones are highlighted for their broad applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities. This versatility stems from the quinazolinone heterocycle, a frequent motif in chemical synthesis strategies for valuable compounds (He et al., 2014).
Corrosion Inhibition
Research into quinazolinone derivatives has also extended into the field of corrosion inhibition, where novel compounds derived from quinazolinone have been synthesized and characterized for their efficiency against mild steel corrosion in acidic media. These studies found quinazolinone derivatives to be effective corrosion inhibitors, with inhibition efficiencies reaching up to 96%, suggesting their utility in protecting industrial materials against corrosive environments (Errahmany et al., 2020).
Fluorescent Chemical Sensors
Quinazolinones have been employed as fluoroionophores for the development of sensitive optochemical sensors. For instance, 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone (HPQ) has been used as a fluorescent chemical sensor for Fe3+ detection. Its mechanism involves the blocking of excited state intramolecular proton transfer (ESIPT) reactions, which leads to a decrease in fluorescence intensity upon Fe3+ addition, demonstrating the potential of quinazolinone derivatives in environmental monitoring and bioimaging applications (Zhang et al., 2007).
Luminescent Materials and Bioimaging
Quinazolinone derivatives have emerged as promising candidates for fluorescent probes, biological imaging reagents, and luminescent materials due to their excellent biocompatibility, low toxicity, and high efficiency. Recent advancements have focused on the luminescence properties of quinazolinones for their application in fluorescent probes and biological imaging, including the development of environmentally sensitive probes and two-photon fluorescence bioimaging (Xing et al., 2021).
Properties
IUPAC Name |
3-[3-(4-tert-butylphenoxy)propyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-21(2,3)16-9-11-17(12-10-16)25-14-6-13-23-15-22-19-8-5-4-7-18(19)20(23)24/h4-5,7-12,15H,6,13-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHCFNWTXPMOOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCN2C=NC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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